![molecular formula C13H8ClNO2 B6376418 5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, 95% CAS No. 1261932-32-4](/img/structure/B6376418.png)
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, 95%
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Overview
Description
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol, or 5-CHCP, is a phenolic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid that is soluble in organic solvents and is used as a reagent in organic synthesis. 5-CHCP has been used in a variety of experiments and applications, ranging from drug development to electrochemical studies.
Scientific Research Applications
5-CHCP has been used in a variety of scientific research applications. It has been used in the development of new drugs, as a reagent in the synthesis of polymers, and in the study of electrochemical processes. It has also been used in the study of enzymes, as a reagent in organic synthesis, and as an inhibitor of tyrosinase.
Mechanism of Action
The mechanism of action of 5-CHCP is not fully understood. However, it is believed that the compound acts as an inhibitor of tyrosinase, an enzyme involved in the biosynthesis of melanin. Inhibition of tyrosinase has been shown to reduce the production of melanin, which could be useful in the development of skin-lightening agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CHCP are not well understood. However, it has been shown to inhibit tyrosinase, which could potentially reduce the production of melanin in the skin. In addition, it has been shown to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-CHCP in lab experiments are its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use, such as its low solubility in water and its potential toxicity.
Future Directions
The potential future directions for 5-CHCP include its use in the development of new drugs, its use as an inhibitor of tyrosinase, its use as a reagent in organic synthesis, its use in the study of enzymes, and its use in the study of electrochemical processes. In addition, further research is needed to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 5-CHCP is typically carried out in two steps. The first step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with formaldehyde and sodium cyanide to form a cyanohydrin intermediate. The second step involves the hydrolysis of the intermediate to form 5-CHCP. This two-step synthesis method is simple and efficient, and has been used for the synthesis of 5-CHCP in several studies.
properties
IUPAC Name |
3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDXOMFPGCSNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684823 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-hydroxyphenyl)-3-cyanophenol | |
CAS RN |
1261932-32-4 |
Source
|
Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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